molecular formula C16H13N5O2S2 B2728338 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219913-54-8

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2728338
M. Wt: 371.43
InChI Key: JSOQCGFHVPDAEG-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S2 and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have explored the synthesis and characterization of compounds with structures and functionalities similar to the compound . For instance, research on the synthesis and characterization of metal complexes of heterocyclic sulfonamide has shown promising carbonic anhydrase inhibitory properties, indicating the potential for the development of new inhibitors with significant pharmacological effects (Büyükkıdan et al., 2013). Similarly, the study on thiophenylhydrazonoacetates in heterocyclic synthesis reveals the versatility of thiophene-containing compounds in generating a variety of heterocyclic derivatives, highlighting the compound's potential for generating novel structures (Mohareb et al., 2004).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of thiophene-containing compounds have been extensively studied, indicating their potential in medical and pharmaceutical research. A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents shows significant activity against various bacterial strains, suggesting the therapeutic potential of similar compounds (Palkar et al., 2017). Additionally, research on pyrazole-sulfonamide derivatives indicates their potential for antiproliferative activities against various cancer cell lines, highlighting the importance of these compounds in developing new cancer therapies (Mert et al., 2014).

Antidepressant Activity

The antidepressant activity of thiophene and pyrazole-containing compounds has also been investigated, revealing promising results for the development of new antidepressant medications. A study on the synthesis, preclinical evaluation, and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides indicates that certain derivatives show significant antidepressant activity without affecting baseline locomotion, suggesting their potential use in treating depression (Mathew et al., 2014).

properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c22-6-5-21-15(9-13(18-21)14-2-1-7-24-14)17-16(23)10-3-4-11-12(8-10)20-25-19-11/h1-4,7-9,22H,5-6H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQCGFHVPDAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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